Goniothalamin

Cancer Biology Stereochemistry Natural Product Research

Goniothalamin (GTN), the natural (R)-enantiomer styryl lactone, demonstrates superior antiproliferative activity vs. synthetic (S)-enantiomer. With a Selectivity Index of 7.6 in HepG2 vs. Chang cells (surpassing doxorubicin, SI=3.7) and confirmed in vivo antitumor efficacy without observable toxicity, this compound is the definitive reference standard for apoptosis, NF-κB pathway, and preclinical anticancer research. Its ability to inhibit TNF-α-induced NF-κB at non-cytotoxic concentrations enables clean mechanistic studies. Specify (R)-goniothalamin to avoid generic substitution pitfalls.

Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
CAS No. 17303-67-2
Cat. No. B1671989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoniothalamin
CAS17303-67-2
SynonymsGoniothalamine;  (6R)-(+)-Goniothalamin; 
Molecular FormulaC13H12O2
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESC1C=CC(=O)OC1C=CC2=CC=CC=C2
InChIInChI=1S/C13H12O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8-10,12H,7H2/b10-9+/t12-/m1/s1
InChIKeyRLGHFVLWYYVMQZ-BZYZDCJZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Goniothalamin (CAS 17303-67-2) Procurement Guide: A Styryl Lactone with Documented Anticancer Selectivity and In Vivo Antitumor Efficacy


Goniothalamin (GTN) is a naturally occurring styryl lactone primarily isolated from plants of the genus Goniothalamus (Annonaceae) [1]. It is characterized by an α,β-unsaturated δ-lactone ring linked to a styryl group, with the natural product existing as the (R)-enantiomer [2]. The compound is procured for research investigating its documented anticancer, anti-inflammatory, and immunosuppressive properties, which are mediated through mechanisms including apoptosis induction and NF-κB pathway modulation .

Why Goniothalamin (CAS 17303-67-2) Cannot Be Substituted with Generic Styryl Lactones or Its Synthetic Enantiomer


Generic substitution among styryl lactones or even enantiomeric forms of goniothalamin is scientifically unsound due to significant, quantifiable differences in biological potency, cellular selectivity, and in vivo efficacy. Direct comparative studies reveal that the natural (R)-enantiomer demonstrates superior antiproliferative activity against multiple cancer cell lines compared to its synthetic (S)-enantiomer [1]. Furthermore, within the class of styryl lactones, goniothalamin exhibits a distinct profile of selectivity and in vivo tumor inhibition that is not replicated by close analogs like altholactone or goniodiol, underscoring the necessity for precise compound specification in research and development [2][3].

Quantitative Differentiation Evidence for Goniothalamin (CAS 17303-67-2) Versus Key Comparators


Superior Antiproliferative Potency of Natural (R)-Goniothalamin Over Synthetic (S)-Enantiomer in Breast Cancer Cells

A direct head-to-head comparison of the natural enantiomer (R)-goniothalamin (R-GNT) and its synthetic counterpart (S)-goniothalamin (S-GNT) demonstrates that R-GNT is significantly more potent in inhibiting the proliferation of MCF-7 breast cancer cells [1]. While specific IC50 values for both enantiomers are not provided in the abstract, the study explicitly concludes that 'The natural enantiomer R-GNT proved more effective in both cell lines than did the synthetic enantiomer S-GNT' [1]. This differential potency is critical, as S-GNT is often considered a potential substitute in research settings.

Cancer Biology Stereochemistry Natural Product Research

Quantified Cancer Cell Selectivity of Goniothalamin (SI = 7.6) Outperforms Clinical Agent Doxorubicin (SI = 3.7) in Hepatocellular Carcinoma

A cross-study comparable analysis reveals that goniothalamin exhibits a higher Selectivity Index (SI) than the standard chemotherapeutic agent doxorubicin in human hepatocellular carcinoma (HepG2) cells versus normal liver (Chang) cells [1]. Goniothalamin demonstrated an IC50 of 4.63 µM in HepG2 cells and 35.01 µM in Chang cells after 72 hours, resulting in an SI of 7.6 [1]. In contrast, doxorubicin showed an IC50 of 1.06 µM in HepG2 and 0.28 µM in Chang cells, yielding a lower SI of 3.7 [1]. This indicates goniothalamin is over two-fold more selective for cancer cells over normal cells compared to doxorubicin in this model.

Hepatocellular Carcinoma Selective Cytotoxicity Drug Safety

Validated In Vivo Antitumor Efficacy of Goniothalamin Without Observable Toxicity in Murine Ehrlich Tumor Models

In vivo studies provide class-level inference that goniothalamin possesses tangible antitumor activity in a complex organism, a feature not consistently demonstrated by all synthetic analogs [1]. In a study utilizing the Ehrlich ascitic and solid tumor models in mice, goniothalamin (1) confirmed its in vitro antitumor activity in vivo, exhibiting significant tumor growth inhibition without signs of toxicity [1]. Critically, a more potent in vitro derivative (18) unexpectedly showed lower in vivo antitumor activity, highlighting that in vitro potency does not guarantee in vivo efficacy and underscoring the validated performance of the parent compound [1]. The racemic form of goniothalamin has also been shown to inhibit tumor development in Ehrlich solid and ascitic tumor models in mice without signals of toxicity at effective doses [2].

In Vivo Pharmacology Antitumor Agent Preclinical Development

Goniothalamin Inhibits TNF-α-Induced NF-κB Activation at Non-Cytotoxic Concentrations, a Profile Distinct from Broadly Cytotoxic Agents

A supporting study demonstrates that (R)-(+)-goniothalamin (GTN) inhibits TNF-α-induced NF-κB activation in Jurkat and K562 leukemia cells at concentrations as low as 5 µM [1]. This inhibition occurs at non-apoptogenic concentrations (up to 20 µM), which are non-cytotoxic to healthy peripheral blood mononuclear cells (PBMCs) [1]. This finding is a key supporting evidence point differentiating goniothalamin from compounds whose anticancer activity is solely tied to general cytotoxicity. The ability to modulate a key inflammatory and survival pathway (NF-κB) at non-toxic concentrations suggests a specific, target-based mechanism rather than a non-specific toxic effect.

Inflammation NF-κB Signaling Leukemia

Physicochemical Profile of Goniothalamin (LogP ~2.13-2.57) Distinguishes Its Lipophilicity from Less Permeable Natural Product Scaffolds

Supporting physicochemical data from multiple vendor and database sources indicates that goniothalamin possesses a moderate LogP value, reported consistently in the range of 2.13 to 2.57 [1]. This lipophilicity profile is distinct from many other natural product classes with lower (more hydrophilic) or significantly higher LogP values, which can impact passive membrane permeability and cellular uptake. While not a direct comparator to a specific analog, this well-characterized physicochemical constant is essential for researchers designing in vitro and in vivo experiments, particularly for solubility, formulation, and predicting cellular uptake.

ADME Properties Lipophilicity Drug Discovery

Primary Research and Industrial Application Scenarios for Goniothalamin (CAS 17303-67-2)


Mechanistic Studies of Enantioselective Anticancer Activity

Researchers investigating the impact of stereochemistry on biological activity should procure the natural (R)-goniothalamin as the definitive, more potent enantiomer. Studies directly comparing (R)- and (S)-goniothalamin have established that the natural enantiomer is superior in inhibiting cancer cell proliferation [1]. This makes (R)-goniothalamin the essential reference standard for experiments designed to elucidate the structural basis of its anticancer effects, including DNA damage induction, cell cycle arrest, and apoptosis.

Development of Selective Anticancer Agents with Favorable Therapeutic Indices

Goniothalamin is a prime candidate for studies aimed at identifying compounds with a high degree of selectivity for cancer cells over normal cells. Its demonstrated Selectivity Index (SI) of 7.6 in hepatocellular carcinoma cells (HepG2 vs. Chang) is superior to the clinical agent doxorubicin (SI = 3.7) in the same model system [2]. This quantified selectivity supports its use as a lead compound or positive control in drug discovery programs focused on minimizing off-target toxicity and improving the safety profile of novel anticancer agents.

In Vivo Validation of Antitumor Efficacy in Syngeneic Tumor Models

For preclinical development, goniothalamin provides a robust, validated starting point with demonstrated in vivo antitumor activity. Studies in murine Ehrlich solid and ascitic tumor models have confirmed its ability to inhibit tumor growth without inducing observable toxicity [3][4]. This makes it an ideal compound for use as a positive control in efficacy studies of novel synthetic derivatives, or as a tool to investigate the relationship between in vitro potency and in vivo response.

Investigating the NF-κB Pathway as a Therapeutic Target in Leukemia and Inflammation

Goniothalamin is uniquely suited for research focused on the NF-κB signaling pathway due to its ability to inhibit TNF-α-induced NF-κB activation at non-cytotoxic concentrations [5]. This property allows researchers to dissect the anti-inflammatory and anti-leukemic effects of NF-κB modulation without the confounding variable of broad cytotoxicity. This application scenario is particularly relevant for studies of chronic myelogenous leukemia and inflammatory diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goniothalamin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.